molecular formula C13H13FO4 B14269162 (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid

Cat. No.: B14269162
M. Wt: 252.24 g/mol
InChI Key: LAXFCALFWVVOEM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group, a fluorophenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boron reagent, and appropriate reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.

Major Products

Scientific Research Applications

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethoxycarbonyl-substituted butenoic acids and fluorophenyl derivatives. Examples include:

  • (E)-3-ethoxycarbonyl-4-phenylbut-3-enoic acid
  • (E)-3-ethoxycarbonyl-4-(4-chlorophenyl)but-3-enoic acid

Uniqueness

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H13FO4

Molecular Weight

252.24 g/mol

IUPAC Name

(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid

InChI

InChI=1S/C13H13FO4/c1-2-18-13(17)10(8-12(15)16)7-9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16)/b10-7+

InChI Key

LAXFCALFWVVOEM-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.